Hydroxy Celecoxib-d4
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Overview
Description
Hydroxy Celecoxib-d4 is a deuterium-labeled derivative of Hydroxy Celecoxib, which is a metabolite of Celecoxib. Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, commonly used as a nonsteroidal anti-inflammatory drug (NSAID) for the treatment of conditions such as osteoarthritis and rheumatoid arthritis . The deuterium labeling in this compound enhances its utility in pharmacokinetic and metabolic studies by providing a stable isotope for tracing and analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxy Celecoxib-d4 is synthesized from deuterium-labeled 4-acetamidobenzenesulfonyl through a series of chemical reactions. The synthetic route involves amination, hydrolysis, diazotization, reduction, and cyclization . The key steps include:
Amination: Introduction of an amine group to the starting material.
Hydrolysis: Conversion of the amide group to a carboxylic acid.
Diazotization: Formation of a diazonium salt from the amine.
Reduction: Reduction of the diazonium salt to form the desired intermediate.
Cyclization: Formation of the pyrazole ring structure.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors to enhance reaction efficiency and yield. The process includes improved work-up and purification steps to ensure high chemical purity and isotope abundance .
Chemical Reactions Analysis
Types of Reactions
Hydroxy Celecoxib-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to Celecoxib carboxylic acid using oxidizing agents such as tetrabutylammonium permanganate.
Reduction: Reduction of intermediates during the synthesis process.
Substitution: Introduction of deuterium atoms in place of hydrogen atoms to create the deuterium-labeled compound.
Common Reagents and Conditions
Oxidizing Agents: Tetrabutylammonium permanganate for oxidation reactions.
Reducing Agents: Common reducing agents used in the synthesis process.
Solvents: Methanol and other appropriate solvents for the reactions.
Major Products Formed
Celecoxib Carboxylic Acid: Formed through oxidation of this compound.
Deuterium-Labeled Intermediates: Formed during the synthesis process.
Scientific Research Applications
Hydroxy Celecoxib-d4 has several scientific research applications, including:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of Celecoxib in the body.
Drug Metabolism Studies: Helps in understanding the metabolism of Celecoxib and its metabolites.
Analytical Chemistry: Utilized in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for precise quantification and analysis.
Biological Research: Investigates the biological effects and interactions of Celecoxib and its metabolites.
Mechanism of Action
Hydroxy Celecoxib-d4 exerts its effects by inhibiting the cyclooxygenase-2 (COX-2) enzyme, which is involved in the biosynthesis of prostaglandins. Prostaglandins are mediators of inflammation and pain. By selectively inhibiting COX-2, this compound reduces inflammation and pain without significantly affecting COX-1, which is responsible for maintaining normal physiological functions .
Comparison with Similar Compounds
Hydroxy Celecoxib-d4 is compared with other similar compounds such as:
Celecoxib: The parent compound, which is a selective COX-2 inhibitor.
Hydroxy Celecoxib: The non-deuterium-labeled metabolite of Celecoxib.
Celecoxib Carboxylic Acid: Another metabolite formed through oxidation.
Other COX-2 Inhibitors: Such as rofecoxib and etoricoxib, which also selectively inhibit COX-2 but may have different pharmacokinetic properties.
This compound is unique due to its deuterium labeling, which provides enhanced stability and traceability in metabolic studies .
Properties
Molecular Formula |
C17H14F3N3O3S |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
2,3,5,6-tetradeuterio-4-[5-[4-(hydroxymethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H14F3N3O3S/c18-17(19,20)16-9-15(12-3-1-11(10-24)2-4-12)23(22-16)13-5-7-14(8-6-13)27(21,25)26/h1-9,24H,10H2,(H2,21,25,26)/i5D,6D,7D,8D |
InChI Key |
ICRSYPPLGADZKA-KDWZCNHSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)CO)[2H])[2H])S(=O)(=O)N)[2H] |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
Origin of Product |
United States |
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